5-Methoxy-4-nitrobenzo[D]thiazole-2-carboxylic acid
Description
Structural Identification and IUPAC Nomenclature
5-Methoxy-4-nitrobenzo[D]thiazole-2-carboxylic acid is a heterocyclic compound featuring a benzothiazole core substituted with methoxy (-OCH₃), nitro (-NO₂), and carboxylic acid (-COOH) groups. Its systematic IUPAC name is 5-methoxy-4-nitro-1,3-benzothiazole-2-carboxylic acid , reflecting the positions of substituents on the bicyclic framework (Figure 1).
Key Structural Features:
- Benzothiazole backbone : A benzene ring fused to a thiazole (five-membered ring containing sulfur and nitrogen).
- Substituents :
- Methoxy group at position 5
- Nitro group at position 4
- Carboxylic acid at position 2
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₉H₆N₂O₅S | |
| Molecular weight | 254.22 g/mol | |
| SMILES | COC1=C(C2=C(SC(=N2)C(=O)O)C=C1)N+[O-] | |
| InChI | InChI=1S/C9H6N2O5S/c1-16-4-2-3-5-6(7(4)11(14)15)10-8(17-5)9(12)13/h2-3H,1H3,(H,12,13) |
The carboxylic acid group at position 2 enhances solubility in polar solvents, while the nitro and methoxy groups influence electronic properties and reactivity.
Historical Development in Heterocyclic Chemistry
Benzothiazole derivatives emerged as critical scaffolds in organic chemistry following Hofmann’s synthesis of 2-substituted benzothiazoles in 1879. The nitro-methoxy-carboxylic acid variant gained prominence in the late 20th century due to its structural complexity and potential applications in medicinal chemistry.
Key Milestones:
- 1887 : Hofmann’s pioneering work on 2-chloro- and 2-phenylbenzothiazoles established foundational synthetic routes.
- 2000s : Advances in regioselective nitration and methoxylation enabled precise functionalization of benzothiazoles, including the synthesis of 5-methoxy-4-nitro derivatives.
- 2010s : Computational studies clarified the electronic effects of nitro and methoxy groups on benzothiazole reactivity, aiding in the design of targeted derivatives.
This compound exemplifies the evolution of heterocyclic chemistry, bridging traditional synthetic methods with modern applications in drug discovery.
Positional Isomerism in Nitro-Methoxy Benzothiazole Systems
Positional isomerism significantly impacts the physicochemical and biological properties of benzothiazole derivatives. The placement of nitro and methoxy groups dictates electronic distribution, solubility, and intermolecular interactions.
Comparative Analysis of Isomers:
Electronic Effects :
- The meta relationship between nitro (position 4) and methoxy (position 5) groups creates a polarized electronic environment, facilitating electrophilic attacks at position 6.
- Steric hindrance : Methoxy groups at position 5 reduce rotational freedom, stabilizing planar conformations critical for π-π stacking in crystal structures.
Synthetic Challenges :
- Regioselective nitration of methoxy-substituted benzothiazoles requires precise control of reaction conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to avoid over-nitration.
- Isomer separation often employs chromatography or recrystallization, with yields varying based on substituent electronic profiles.
This positional sensitivity underscores the importance of synthetic strategy optimization in benzothiazole chemistry.
Properties
IUPAC Name |
5-methoxy-4-nitro-1,3-benzothiazole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O5S/c1-16-4-2-3-5-6(7(4)11(14)15)10-8(17-5)9(12)13/h2-3H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFABCBLZDFFRFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)SC(=N2)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40670322 | |
| Record name | 5-Methoxy-4-nitro-1,3-benzothiazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40670322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886745-59-1 | |
| Record name | 5-Methoxy-4-nitro-1,3-benzothiazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40670322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Route A: Cyclization of 2-Aminothiazole Derivatives
| Step | Reaction | Reagents & Conditions | Description |
|---|---|---|---|
| 1 | Formation of 2-aminothiazole | Thiourea + α-halo ketone | Cyclization under reflux in ethanol or acetic acid to form the thiazole core. |
| 2 | Functionalization at position 2 | Carboxylation | Carboxylation using CO₂ under pressure or via carboxylic acid derivatives. |
| 3 | Methoxylation at position 5 | Methylation with dimethyl sulfate or methyl iodide | Conducted in the presence of a base like potassium carbonate. |
| 4 | Nitration at position 4 | Nitrate ion (e.g., nitric acid or mixed acid) | Carefully controlled temperature (~0°C to 25°C) to prevent over-nitration. |
| 5 | Introduction of carboxylic acid group | Hydrolysis or oxidation | Oxidation of aldehyde intermediates or hydrolysis of ester groups to yield the free acid. |
Route B: Condensation and Cyclization of Functionalized Precursors
- Condensation of 4-nitro-2-methoxybenzoic acid derivatives with thiourea or related sulfur sources under reflux.
- Cyclization facilitated by dehydrating agents such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).
- Final hydrolysis or decarboxylation steps to obtain the free acid.
Reaction Conditions and Optimization Strategies
| Parameter | Typical Range | Notes |
|---|---|---|
| Temperature | 0°C to 25°C (nitration); 80°C–120°C (cyclization) | Precise control prevents side reactions. |
| Solvent | Ethanol, dimethylformamide (DMF), dichloromethane (DCM) | Choice depends on reaction step; polar aprotic solvents favor nucleophilic substitutions. |
| Catalyst | DCC, EDCI (for coupling); acid catalysts (for cyclization) | Enhances yield and selectivity. |
| Reaction Time | 4–24 hours | Longer times improve conversion but may increase side reactions. |
Data Table: Summary of Preparation Methods
| Method | Key Reagents | Main Reaction Step | Typical Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Cyclization of 2-aminothiazole derivatives | Thiourea, α-halo ketone, carboxylation reagents | Ring formation & functionalization | 50–70% | Well-established, scalable | Multiple purification steps |
| Condensation of functionalized benzoic acids | 4-nitro-2-methoxybenzoic acid derivatives, thiourea | Ring closure via dehydration | 60–80% | High regioselectivity | Requires prior functionalization |
Research Findings & Optimization Notes
- Yield Enhancement: Use of coupling agents such as EDCI or DCC during the final amidation or esterification steps significantly improves yields.
- Reaction Monitoring: In situ IR or HPLC analysis ensures optimal reaction completion and minimizes byproduct formation.
- Purification: Recrystallization from ethanol or chromatography techniques (e.g., flash chromatography) are effective for obtaining high-purity compounds.
- Scale-up: Continuous flow reactors and microwave-assisted synthesis have been explored to improve efficiency and reduce reaction times in industrial settings.
Summary of Key Reaction Conditions
| Reaction Step | Reagents | Conditions | Typical Yield | Notes |
|---|---|---|---|---|
| Thiazole ring formation | Thiourea + α-halo ketone | Reflux in ethanol | 50–70% | Cyclization efficiency depends on temperature and solvent |
| Nitration | Nitric acid / mixed acids | 0°C–25°C | 40–60% | Temperature control prevents over-nitration |
| Methoxylation | Methyl iodide / dimethyl sulfate | Potassium carbonate, reflux | 60–80% | Purity of starting material affects outcome |
| Carboxylation | CO₂ under pressure | 25°C–80°C | 50–70% | Ensures introduction of carboxylic group |
Chemical Reactions Analysis
Types of Reactions: 5-Methoxy-4-nitrobenzo[D]thiazole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The methoxy and carboxylic acid groups can undergo substitution reactions with different reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include iron powder and hydrogen gas (H2).
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Nitroso derivatives, nitrate esters.
Reduction: Amines, hydrazines.
Substitution: Ethers, esters, amides.
Scientific Research Applications
Pharmaceutical Chemistry
Antimicrobial Properties
5-Methoxy-4-nitrobenzo[D]thiazole-2-carboxylic acid has been studied for its antimicrobial effects against a range of bacterial and viral strains. The compound's efficacy is typically assessed using Minimum Inhibitory Concentration (MIC) tests, which measure the lowest concentration that inhibits visible growth. Results indicate promising activity against several pathogens, making it a candidate for drug development aimed at treating infections.
Medicinal Chemistry
Anti-inflammatory Effects
The thiazole ring structure of this compound suggests potential anti-inflammatory properties. In vivo studies using animal models have demonstrated that administration of the compound can lead to significant reductions in inflammatory markers. Statistical analyses often reveal a marked decrease in inflammation compared to control groups, indicating its potential as an anti-inflammatory agent.
Antitumor Activity
Research indicates that the nitro group in this compound may enhance its antitumor effects. Studies have shown that the compound exhibits cytotoxicity against various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest being explored. Experimental procedures include evaluating the compound's effects on tumor growth in animal models.
Microbiology
Antitubercular Activity
Recent investigations highlight the potential of this compound as an antitubercular agent. The presence of the nitro group may enhance its activity against Mycobacterium tuberculosis. In vitro assays have been conducted to determine MIC values, with results showing that the compound exhibits significant inhibition compared to standard antitubercular drugs .
Oncology
Analgesic Properties
Studies have also focused on the analgesic properties of this compound. Animal models are employed to evaluate pain relief effectiveness, with results indicating a dose-dependent response in pain reduction compared to standard analgesics. The maximum possible effect (MPE) percentage and time to peak analgesic effect are key metrics in these studies.
Neurology
Anticonvulsant Effects
Research into the anticonvulsant potential of this compound suggests it may help prevent seizures or reduce their frequency. Seizure models in animals are utilized to assess its efficacy, with findings indicating an increase in seizure threshold and a decrease in seizure duration when treated with the compound.
Summary Table of Applications
| Application Field | Biological Activity | Experimental Approach | Key Findings |
|---|---|---|---|
| Pharmaceutical Chemistry | Antimicrobial | MIC tests against bacterial/viral strains | Significant antimicrobial activity |
| Medicinal Chemistry | Anti-inflammatory | In vivo studies measuring inflammatory markers | Reduction in inflammation markers |
| Oncology | Antitumor | Cytotoxicity assays on cancer cell lines | Induction of apoptosis and cell cycle arrest |
| Microbiology | Antitubercular | In vitro assays against M. tuberculosis | Significant inhibition compared to standard drugs |
| Neurology | Anticonvulsant | Seizure models in animals | Increased seizure threshold and reduced duration |
Mechanism of Action
The mechanism by which 5-Methoxy-4-nitrobenzo[D]thiazole-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, the nitro group can act as an electrophile, reacting with nucleophiles in biological systems, while the carboxylic acid group can form salts and esters, influencing its solubility and bioavailability.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Comparisons
Functional and Application Comparisons
(a) Corrosion Inhibition
- Thiazole-2-carboxylic acid showed moderate inhibition efficiency for copper in HCl, with efficiency increasing at higher concentrations .
- 3-MTPH and 4-MTPH : These hydrazide derivatives demonstrated superior inhibition efficiency (~85–92% at 500 ppm) for mild steel in 0.5 M HCl, attributed to their planar structures and strong adsorption via heteroatoms (N, S) .
(c) Physicochemical Properties
- Solubility and Stability : The target compound is stored at 2–8°C in dry conditions , whereas simpler analogs like thiazole-2-carboxylic acid may have higher solubility in polar solvents due to fewer hydrophobic substituents.
Biological Activity
5-Methoxy-4-nitrobenzo[D]thiazole-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, potential therapeutic applications, and the underlying mechanisms of action based on current research findings.
Chemical Structure and Properties
The compound features a benzothiazole ring system, which is known for its broad spectrum of biological activities. The presence of a methoxy group at the 5-position and a nitro group at the 4-position contributes to its reactivity and potential interactions with biological targets. The structural formula can be represented as follows:
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties . Its activity is particularly pronounced against various bacterial strains, attributed to the nitro group enhancing its efficacy. The compound has been shown to have minimum inhibitory concentrations (MIC) comparable to established antimicrobial agents, making it a candidate for further development in treating infections.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| This compound | 3.91 - 62.5 | Antibacterial |
| Nitrofurantoin | Reference | Standard |
Anti-inflammatory Properties
The thiazole moiety present in the compound suggests potential anti-inflammatory effects . In vivo studies have demonstrated that administration of this compound leads to a significant reduction in inflammatory markers in animal models. The results are typically analyzed using statistical methods such as ANOVA, showing a clear therapeutic effect compared to control groups.
Anticancer Activity
The compound has shown promise in anticancer research , particularly against melanoma and prostate cancer cell lines. Preliminary studies indicate that it may inhibit tubulin polymerization, a crucial mechanism in cancer cell proliferation. The structure-activity relationship (SAR) studies highlight modifications that enhance its antiproliferative activity, with IC50 values indicating effective concentrations for cell line inhibition .
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : Interaction with specific enzymes involved in inflammatory pathways.
- Cytotoxicity : Induction of apoptotic pathways in cancer cells via disruption of microtubule dynamics.
- Antioxidant Activity : Potential protective effects against oxidative stress, contributing to its anti-inflammatory properties.
Case Studies
- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with specific MIC values indicating effectiveness even at low concentrations.
- Anti-inflammatory Effects : In a controlled trial involving animal models, treatment with the compound resulted in reduced levels of pro-inflammatory cytokines and improved clinical symptoms associated with inflammation.
- Cancer Cell Studies : In vitro assays showed that the compound significantly inhibited growth in melanoma cells, with detailed analysis revealing its mechanism related to tubulin inhibition .
Q & A
Basic: What synthetic methodologies are commonly employed for preparing 5-Methoxy-4-nitrobenzo[D]thiazole-2-carboxylic acid, and how can reaction yields be optimized?
Methodological Answer:
The synthesis typically involves coupling reactions between carboxylic acid and amine precursors under controlled conditions. For example, thiazole derivatives are synthesized via cyclization of thiourea intermediates with α-halo ketones or via coupling of pre-functionalized benzo[d]thiazole scaffolds with nitro and methoxy substituents . Optimization strategies include:
- Catalyst Screening: Use of coupling agents like EDCI or DCC to enhance carboxyl-amine bond formation.
- Solvent Selection: Polar aprotic solvents (e.g., DMF, DCM) improve solubility and reaction efficiency .
- Purity Control: Post-synthesis purification via column chromatography or recrystallization, with HPLC monitoring (e.g., tR values for elution consistency) .
- Yield Improvement: Adjusting stoichiometric ratios (e.g., 1.5–2.0 equivalents of nitro-substituted intermediates to suppress side reactions) .
Basic: What analytical techniques are critical for characterizing the structural and purity profile of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy at C5, nitro at C4) and aromatic proton environments .
- High-Performance Liquid Chromatography (HPLC): Retention time (tR) analysis ensures >95% purity; gradient elution with C18 columns is standard .
- Mass Spectrometry (ESI-MS): Validates molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .
- Elemental Analysis: Matches experimental vs. theoretical C/H/N/S percentages to detect impurities .
Basic: What storage conditions are recommended to maintain the compound’s stability?
Methodological Answer:
- Temperature: Store at –20°C in airtight containers to prevent hydrolysis or thermal degradation .
- Light Sensitivity: Protect from UV exposure using amber vials, as nitro groups may undergo photochemical decomposition .
- Moisture Control: Use desiccants (e.g., silica gel) to avoid carboxylic acid dimerization .
Advanced: How can density functional theory (DFT) elucidate the conformational stability and electronic properties of this compound?
Methodological Answer:
- Conformational Analysis: B3LYP/6-311++G(d,p) level DFT calculations identify low-energy conformers by rotating the carboxylic group (C-C-OH vs. O=C-OH). Relative energies (e.g., 0–29.84 kJ/mol differences) guide predictions of dominant conformers in solution .
- Natural Bond Orbital (NBO) Analysis: Quantifies donor-acceptor interactions (e.g., lone pair donation from methoxy O to nitro group) to explain substituent effects on stability .
- HOMO-LUMO Gaps: Calculated gaps (e.g., ~4–5 eV) correlate with reactivity; narrower gaps suggest higher electrophilicity at the thiazole ring .
Advanced: How can researchers design biological activity assays for this compound, considering its structural analogs?
Methodological Answer:
- Target Selection: Prioritize enzymes with known sensitivity to nitro-thiazole derivatives (e.g., xanthine oxidase inhibitors or USP7 peptidase) .
- In Vitro Assays:
- Enzyme Inhibition: Use spectrophotometric assays (e.g., uric acid formation inhibition for xanthine oxidase) with IC50 determination .
- Cytotoxicity Screening: MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to evaluate antitumor potential .
- SAR Studies: Compare activity against analogs (e.g., 4-chlorobenzo[d]thiazole-2-carboxylic acid) to identify critical substituents .
Advanced: How can contradictory data on synthesis yields (e.g., 5% vs. 98%) be resolved?
Methodological Answer:
- Reaction Parameter Mapping: Systematically vary temperature, solvent (e.g., DMF vs. THF), and catalyst loadings to identify optimal conditions .
- Intermediate Monitoring: Use TLC or in-situ IR to detect side products (e.g., nitro group reduction) that lower yields .
- Scale-Up Adjustments: Pilot small-scale reactions (≤100 mg) before scaling; microfluidic reactors improve mixing for nitro-substitution steps .
Advanced: What photochemical decomposition pathways are relevant for this compound, and how can they be mitigated?
Methodological Answer:
- Pathway Analysis: Matrix-isolation FT-IR identifies photoproducts (e.g., isocyano derivatives or radicals like ·CN) under UV light .
- Stabilization Strategies: Add UV absorbers (e.g., benzotriazoles) to formulations or use protective coatings in solid-state applications .
Advanced: How do the nitro and methoxy substituents influence the compound’s electronic properties and reactivity?
Methodological Answer:
- Electron-Withdrawing Nitro Group: Reduces electron density at the thiazole ring, enhancing electrophilic substitution at C2.
- Electron-Donating Methoxy Group: Stabilizes adjacent negative charges via resonance, affecting acidity of the carboxylic proton (pKa ~3–4) .
- Combined Effects: Synergistic stabilization of transition states in nucleophilic reactions (e.g., amide coupling) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
